1,3-Dimethylindole

Description

Historical Context and Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The journey of indole chemistry began with the investigation of the dye indigo (B80030) in the 19th century. wisdomlib.orgpcbiochemres.comwikipedia.org In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole, marking a pivotal moment in the history of heterocyclic chemistry. wisdomlib.orgwikipedia.org The name "indole" itself is a portmanteau of "indigo" and "oleum" (oil). wisdomlib.org Initially of interest for their role as dyestuffs, the significance of indole derivatives expanded dramatically in the 1930s with the discovery that the indole nucleus is a core component of many essential alkaloids, such as tryptophan and auxins. pcbiochemres.comwikipedia.org

Today, indole derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a wide spectrum of pharmacological activities. wisdomlib.orgpcbiochemres.comnih.gov Their ability to mimic peptide structures allows them to bind to various protein receptors, leading to therapeutic effects. wisdomlib.org Notable examples include the neurotransmitters serotonin (B10506) and melatonin, the anti-inflammatory drug indomethacin, and vinca (B1221190) alkaloids like vinblastine (B1199706) and vincristine (B1662923) used in cancer chemotherapy. pcbiochemres.comnih.gov The structural versatility of the indole scaffold allows for the synthesis of new drugs with potentially improved efficacy and safety profiles, making it a subject of continuous and intensive research. nih.gov

Overview of 1,3-Dimethylindole's Position in the Indole Family

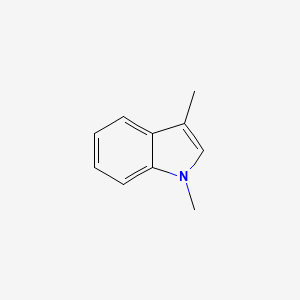

This compound is a synthetically produced indole derivative characterized by the presence of two methyl groups. Its formal name is 1,3-Dimethyl-1H-indole. chemicalbook.com As a disubstituted indole, its properties and reactivity are distinct from the parent indole molecule and other substituted derivatives. The presence of the methyl groups, particularly at the 1- and 3-positions, has a significant impact on its electronic structure and chemical reactivity, which in turn dictates its utility in various chemical syntheses and studies.

Structural Classification within Alkyl-Substituted Indoles

This compound is classified as a dialkyl-substituted indole. The numbering of the indole ring system begins at the nitrogen atom as position 1, proceeding around the pyrrole (B145914) ring to position 3, and then continuing around the benzene (B151609) ring from positions 4 to 7. In this compound, a methyl group is attached to the nitrogen atom (position 1), and another methyl group is attached to the carbon atom at position 3. This specific substitution pattern is crucial as it blocks the two most reactive sites of the indole nucleus: the N-H position and the electron-rich C3 position. This blockage influences its participation in electrophilic substitution reactions, often directing reactions to the C2 position. srce.hr

Scope and Objectives of Research on this compound

Research on this compound is primarily driven by its utility as a building block and a model compound in organic synthesis and reaction mechanism studies. Scientists investigate its reactions to understand the fundamental principles of indole chemistry and to develop new synthetic methodologies. For instance, its reaction with arylsulphonyl azides has been studied to form 1,3-dimethyl-2-arylsulphonylaminoindoles. rsc.org Furthermore, its reactions with α,β-unsaturated carbonyl compounds, such as methyl propiolate, have been explored, leading to the formation of various products, including bis- and tris-indolyl compounds and benzoazepine derivatives. srce.hr These studies are aimed at expanding the synthetic toolkit available to organic chemists and providing access to more complex molecular architectures that may have potential applications in materials science or as scaffolds for medicinal chemistry.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C10H11N | chemeo.com | |

| Molecular Weight | 145.20 | g/mol | chemeo.com |

| Normal Boiling Point (Tboil) | 531.70 | K | chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.487 | chemeo.com | |

| McGowan's Characteristic Volume (McVol) | 122.820 | ml/mol | chemeo.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-7-11(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPPMSNSLWACIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236360 | |

| Record name | 1,3-Dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-30-9 | |

| Record name | 1,3-Dimethylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT347J42P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Dimethylindole and Its Derivatives

Established Synthetic Routes to 1,3-Dimethylindole

Several well-established synthetic routes have been developed for the preparation of this compound, leveraging different catalytic systems to facilitate the key bond-forming reactions.

Catalytic cyclization reactions are a cornerstone of indole (B1671886) synthesis, providing direct access to the indole core from acyclic precursors.

A notable method for synthesizing substituted indoles involves the ruthenium-catalyzed N-alkylation of anilines with glycols. Following their work on the N-alkylation of anilines with alcohols, Watanabe and colleagues adapted this chemistry for indole synthesis. researchgate.netresearchgate.net In a specific application, the reaction of N-methylaniline with propylene (B89431) glycol using a ruthenium catalyst affords a 1:1 mixture of 1,2-dimethylindole (B146781) and this compound with a combined yield of 50%. researchgate.net This reaction demonstrates a direct approach to the dimethylated indole core, although it produces a mixture of isomers. The general reaction involves heating the aniline (B41778) and glycol in the presence of a ruthenium catalyst, such as RuCl2(PPh3)3, in a suitable solvent like dioxane at elevated temperatures. researchgate.net

Table 1: Ruthenium-Catalyzed Synthesis of Dimethylindoles

| Aniline Reactant | Glycol Reactant | Catalyst | Product(s) | Yield |

| N-methylaniline | Propylene glycol | RuCl2(PPh3)3 | 1,2-Dimethylindole & this compound (1:1) | 50% |

Data sourced from ResearchGate. researchgate.net

The Watanabe indole synthesis is a significant method that utilizes a ruthenium catalyst for the reaction of anilines with diols to form indoles. researchgate.netresearchgate.net This method has been the subject of further research to improve upon the original catalyst system. researchgate.net While the original method provides a direct route, the yields and selectivity can be variable. For instance, the reaction of N-methylaniline with propylene glycol gives a mixture of 1,2- and this compound. researchgate.net Researchers have explored new catalytic systems to enhance the efficiency of the Watanabe synthesis. researchgate.net

Palladium-catalyzed C(sp²)-H functionalization has emerged as a powerful tool for the synthesis and modification of indole derivatives. This approach allows for the direct introduction of various functional groups onto the indole ring system. In the context of this compound, this methodology is typically used to further functionalize the pre-formed indole core. For instance, when the C-2 position of an indole is blocked, as in 1,2-dimethylindole, arylation can be directed to the C-3 position. nih.gov Palladium catalysts, often supported by specific ligands, can selectively activate C-H bonds at different positions of the indole nucleus. The choice of directing group on the indole nitrogen can influence the site of functionalization, allowing for either C-2 or C-3 arylation. beilstein-journals.org For unfunctionalized indoles, arylation tends to occur at the C-2 position, but with a substituent at C-2, functionalization can be guided to other positions. nih.gov

Table 2: Regioselectivity in Palladium-Catalyzed Indole Arylation

| Indole Substrate | Directing Group | Site of Arylation |

| Indole | None | C-2 |

| 1,2-Dimethylindole | None | C-3 (if C-2 is blocked) |

| N-(2-pyridylmethyl)indole | Pyridylmethyl | C-2 |

Data sourced from various studies on palladium-catalyzed C-H functionalization. nih.govbeilstein-journals.org

Rhodium catalysts have been employed in multicomponent reactions to construct complex indole-containing structures. These reactions often involve the assembly of three or more starting materials in a single step. For example, rhodium-catalyzed [3+2] annulation reactions of indoles have been developed. sci-hub.se While specific examples detailing the direct synthesis of this compound via a rhodium-catalyzed multicomponent reaction are less common, the functionalization of substituted indoles using this approach is well-documented. For instance, the reaction of 1,2-dimethylindole with methyl phenyldiazoacetate catalyzed by a rhodium complex results in C-H insertion to yield the corresponding functionalized product. acs.org These methods highlight the versatility of rhodium catalysis in accessing diverse indole derivatives.

Gold catalysts, in both +1 and +3 oxidation states, have proven to be highly effective in a variety of transformations leading to indole derivatives. Gold(I) complexes, for instance, can catalyze the hydroarylation of allenes with indoles, such as 1,2-dimethylindole, to produce 3-allylic indoles. nih.gov These reactions are typically carried out at room temperature using a gold(I) N-heterocyclic carbene complex in the presence of a silver salt co-catalyst. nih.gov Gold(I) has also been used to catalyze the hydroarylation of alkenes with indoles. beilstein-journals.org Gold(III) catalysts, on the other hand, can promote different types of cyclizations and functionalizations. The choice of the gold catalyst's oxidation state and the reaction conditions can control the regioselectivity of the process, leading to a diverse range of substituted indole products. researchgate.net

Table 3: Gold-Catalyzed Hydroarylation of 1,2-Dimethylindole with an Allene

| Indole Substrate | Allene Reactant | Catalyst System | Product | Yield |

| 1,2-Dimethylindole | Dimethyl 2,3-butadienylmalonate | (IPr)AuCl / AgOTf | (E)-3-allylic indole derivative | 82% |

Data sourced from a study on gold(I)-catalyzed hydroarylation. nih.gov

Rhodium-Catalyzed Multicomponent Reactions

Electrooxidative [3+2] Annulation

A mild and direct electrooxidative [3+2] annulation method has been developed for synthesizing functionalized indolo[2,3-b]indoles. This process occurs in an undivided cell and avoids the need for metal catalysts or external oxidants. acs.org The reaction involves the cross-coupling of indoles and anilines. acs.org

For instance, this compound and 4-methoxydiphenylamine can be used as model substrates to optimize the reaction conditions. acs.org Cyclic voltammetry experiments have shown that both this compound and 4-methoxydiphenylamine can be oxidized simultaneously. acs.org The oxidation potential for this compound is approximately 1.70 V, while that for 4-methoxydiphenylamine is around 1.30 V. acs.org Density functional theory (DFT) calculations suggest that the mechanism involves the coupling between the C-3 position of the this compound radical cation and the C-2 position of the 4-methoxydiphenylamine radical cation. acs.org This environmentally friendly method demonstrates good yields and high regioselectivity. acs.org

Another application of this methodology is the electrooxidative [3+2] annulation between phenols and N-acetylindoles, which selectively produces benzofuro walshmedicalmedia.comrsc.orgindolines without the need for external oxidants or catalysts. nih.gov This reaction can be performed on a gram scale under atmospheric conditions and yields up to 99%. nih.gov The mechanism is thought to involve the anodic oxidation of both the phenol (B47542) and the N-acetylindole to form radical intermediates. nih.gov

Furthermore, an intermolecular electro-oxidative annulation of anilines and alkenes has been developed to prepare indolines, including those with quaternary centers at the 2-position, under external oxidant-free conditions. rsc.org This method has shown potential for application in an electrochemical flow cell without an electrolyte. rsc.org

Table 1: Electrooxidative [3+2] Annulation Reactions

| Reactants | Product Type | Key Features | Yield | Reference |

|---|---|---|---|---|

| This compound and 4-Methoxydiphenylamine | Indolo[2,3-b]indoles | Mild, direct, metal- and oxidant-free, regioselective | Good | acs.org |

| Phenols and N-Acetylindoles | Benzofuro walshmedicalmedia.comrsc.orgindolines | Green, oxidant- and catalyst-free, gram-scale compatible | Up to 99% | nih.gov |

| Anilines and Alkenes | Indolines (with quaternary centers) | Intermolecular, oxidant-free, potential for flow chemistry | - | rsc.org |

Alkylative Cyclization Strategies

Alkylative cyclization presents a key strategy for the synthesis of complex indole-containing structures. A notable application is in the synthesis of physostigmine (B191203), a medicinally important alkaloid. acs.org A concise synthetic route to the pyrrolo[2,3-b]indole (B14758588) core of physostigmine involves the alkylative cyclization of this compound with (Z)-aziridine. acs.org This reaction is catalyzed by Sc(OTf)₃ and TMSCl at low temperatures (-30°C), producing the desired pyrroloindole in a 90% yield. acs.org This intermediate can then be readily converted to desoxyeseroline and subsequently physostigmine. walshmedicalmedia.com

The reaction of this compound with alkoxycarbonylaziridines under various conditions has been investigated as a novel route to physostigmine alkaloids. acs.org Initially, the reaction of 3-unsubstituted indoles with aziridines using a Lewis acid was found to produce tryptophan derivatives or 3-substituted indoles. acs.org However, when skatole was reacted with N-benzyloxycarbonyl (Z)-aziridine in the presence of Sc(OTf)₃, a double alkylation was observed. acs.org The use of this compound overcame this issue, leading to the desired single cyclization product. acs.org

Table 2: Alkylative Cyclization of this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | (Z)-aziridine | Sc(OTf)₃, TMSCl | Pyrrolo[2,3-b]indole derivative | 90% | acs.org |

Michael-Type Addition Reactions for Indole Derivatives

Michael addition is a fundamental carbon-carbon bond-forming reaction widely used for the alkylation of indoles. The reaction typically involves the addition of an indole nucleophile to an α,β-unsaturated carbonyl compound. srce.hr The regioselectivity of this addition is highly dependent on the reaction medium, with substitution generally occurring at the C3-position of the indole ring. acs.org

In one study, the reaction of this compound with methyl propiolate was catalyzed by K-10 montmorillonite (B579905) clay. srce.hr This reaction yielded multiple products, including methyl 3,3-bis(1,3-dimethyl-1H-indol-2-yl)propanoate, methyl 1,5-dimethyl-1H-benzo[b]azepine-3-carboxylate, and methyl 3,3,3-tris(1,3-dimethyl-1H-indol-2-yl)propanoate. srce.hrresearchgate.net When this compound was reacted with 2-cyclopentenone under the same conditions, only the typical Michael addition product was formed. srce.hrresearchgate.net

Various catalysts have been developed to promote the Michael addition of indoles. For instance, a combination of cerium(III) chloride heptahydrate and sodium iodide supported on silica (B1680970) gel has been shown to effectively catalyze the alkylation of different indoles with α,β-unsaturated ketones, affording 3-(3-oxoalkyl)indole derivatives in good yields. acs.org This method is noted for its clean and environmentally friendly characteristics. acs.org Another catalytic system employs Feist's acid, a hydrogen bond donor, to activate nitroolefins for nucleophilic attack by indoles, resulting in excellent yields of the corresponding Michael adducts. nih.gov

Table 3: Michael Addition Reactions Involving this compound

| Indole Reactant | Michael Acceptor | Catalyst | Products | Reference |

|---|---|---|---|---|

| This compound | Methyl propiolate | K-10 Montmorillonite | Bis- and tris-indolyl propanoates, Benzo[b]azepine | srce.hrresearchgate.net |

| This compound | 2-Cyclopentenone | K-10 Montmorillonite | Michael addition product | srce.hrresearchgate.net |

Thermocatalytic Conversion of Furans with Ammonia (B1221849) over Zeolites

A direct route for producing indoles involves the thermocatalytic conversion of furans, which can be derived from biomass, with ammonia over zeolite catalysts. rsc.orgrsc.org This method has been investigated with various catalysts, including MCM-41, β-zeolite, ZSM-5, and HZSM-5 with different Si/Al ratios. rsc.orgresearchgate.net

Research has shown that HZSM-5 with a Si/Al ratio of 25 exhibits the best reactivity for indole production, which is attributed to its optimal pore structure and acidity. rsc.orgrsc.org The reaction temperature significantly influences the product distribution, with the highest yield of indoles achieved at around 500 °C. rsc.orgrsc.org The weight hourly space velocity (WHSV) and the molar ratio of ammonia to furan (B31954) are also critical parameters. A lower WHSV can lead to overreaction, producing more aniline and pyridines, while a higher WHSV results in incomplete furan conversion. rsc.org

Under optimized conditions, a total carbon yield of indoles of 32% and a selectivity of 75% within the N-containing products have been achieved. rsc.org The study also demonstrated that using 2-methylfuran (B129897) or a mixture of furan and 2-methylfuran can selectively produce more alkylated indoles. rsc.org Theoretical calculations and experimental results suggest that the reaction proceeds through the ring-opening of furan, followed by the reaction of the resulting pyrrole (B145914) with another furan molecule. rsc.org

Table 4: Effect of Catalyst on Furan Conversion to Indoles

| Catalyst | Si/Al Ratio | Indole Carbon Yield (%) | Indole Selectivity in N-Chemicals (%) | Reference |

|---|---|---|---|---|

| HZSM-5 | 25 | 31.7 | 69.4 | rsc.org |

| HZSM-5 | 50 | 29.5 | 51.3 | rsc.org |

| HZSM-5 | 63 | 25.5 | 34.1 | rsc.org |

| HZSM-5 | 80 | 22.6 | 28.5 | rsc.org |

| ZSM-5 | 50 | 26.2 | 61.2 | rsc.org |

| β-zeolite | - | 15.8 | 35.5 | rsc.org |

| MCM-41 | - | 14.4 | 44.9 | rsc.org |

Other Indole-Forming Reactions Relevant to Dimethylindole Synthesis

The Leimgruber-Batcho indole synthesis is an efficient method for preparing a wide variety of substituted indoles from o-nitrotoluenes. clockss.orgwikipedia.org The process involves two main steps: the formation of an enamine and a subsequent reductive cyclization. wikipedia.org

The first step is the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form a trans-β-dimethylamino-2-nitrostyrene. clockss.orgresearchgate.net This reaction is typically carried out by heating the reactants in DMF. clockss.org The resulting enamine intermediates are often intensely colored red due to their extended conjugation. wikipedia.org

In the second step, the nitro group of the enamine is reduced to an amine, which then undergoes cyclization and elimination to form the indole ring. wikipedia.orgyoutube.com Various reducing agents can be used, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, stannous chloride, or iron in acetic acid. clockss.orgwikipedia.org This method is highly valued in the pharmaceutical industry due to its high yields, mild reaction conditions, and the ready availability of starting materials. wikipedia.org

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method for constructing the indole ring. wikipedia.org The reaction involves treating a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org This method is widely used in the synthesis of various indole derivatives, including those used in pharmaceuticals like the triptan class of antimigraine drugs. wikipedia.org

The synthesis of 2,3-dimethylindole (B146702) via the Fischer method is a well-established process. It typically involves the reaction of phenylhydrazine with 2-butanone (B6335102) (methyl ethyl ketone). researchgate.netle.ac.uk The reaction is catalyzed by acids, which can be Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride). wikipedia.org For example, heating N-butenylaniline with polyphosphoric acid can produce 2,3-dimethylindole in good yields. google.com In another variation, reacting phenylhydrazine with ethyl methyl ketone in the presence of a choline (B1196258) chloride-zinc chloride ionic liquid afforded 2,3-dimethylindole in 80% yield. le.ac.uk

The mechanism proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent acid-catalyzed walshmedicalmedia.comwalshmedicalmedia.com-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia, leads to the formation of the aromatic indole ring. wikipedia.org

Table 5: Fischer Indole Synthesis for 2,3-Dimethylindole

| Reactants | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| Phenylhydrazine and 2-Butanone | Boron trifluoride etherate / Ethanol (B145695) | ~90% | researchgate.net |

| Phenylhydrazine and 2-Butanone | Choline chloride.2zinc chloride (ionic liquid) | 80% | le.ac.uk |

| N-Butenylaniline | Polyphosphoric acid | Good | google.com |

Leimgruber-Batcho Indole Synthesis

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is a key strategy for developing new compounds with specific properties. This section explores various methods for introducing functional groups at different positions of the this compound ring system.

Halogenation at Specific Positions

The introduction of halogen atoms to the this compound scaffold can significantly alter its electronic properties and provide a handle for further synthetic transformations. The position of halogenation on the indole ring is influenced by the nature of the protecting group on the indole nitrogen. semanticscholar.org For instance, using an electron-withdrawing group like a benzenesulfonyl group can direct bromination to the 6-position. semanticscholar.org

One study investigated the selective bromination and iodination of dimethyl indole-2,3-dicarboxylates. semanticscholar.org They found that using phenyliodine diacetate (PIDA) and lithium bromide (LiBr) in the presence of zinc chloride (ZnCl₂) in trifluoroethanol (CF₃CH₂OH) resulted in the preferential formation of the 6-bromo derivative in a 65% yield. semanticscholar.org In contrast, similar reactions with dimethyl 1-benzylindole-2,3-dicarboxylate, which has an electron-donating group, led to a mixture of 5-iodo and 6-iodo derivatives, with the 5-iodo product being major. semanticscholar.org

Another approach involves the use of pyridinium (B92312) hydrobromide perbromide or bromine in the presence of a Lewis acid, which has been shown to yield the 5-bromoindole (B119039) derivative as the sole product from dimethyl indole-2,3-dicarboxylate. researchgate.net However, when using dimethyl 1-benzyl- and 1-benzenesulfonyl-indole-2,3-dicarboxylates, a mixture of the 5- and 6-bromo derivatives was obtained. researchgate.net

Furthermore, ethyl NN-dichlorocarbamate in aqueous acetic acid has been used to achieve halogenation, converting NN-dimethylindole-2- and -3-carboxamides into 3,5,7-trichloro-NN-dimethyl-2-oxoindoline-3-carboxamide. rsc.org

Table 1: Halogenation of this compound Derivatives

| Starting Material | Reagents | Major Product | Yield (%) | Reference |

| Dimethyl 1-benzenesulfonylindole-2,3-dicarboxylate | PIDA, LiBr, ZnCl₂, CF₃CH₂OH | Dimethyl 6-bromo-1-benzenesulfonylindole-2,3-dicarboxylate | 65 | semanticscholar.org |

| Dimethyl indole-2,3-dicarboxylate | Pyridinium hydrobromide perbromide or Br₂, Lewis acid | Dimethyl 5-bromoindole-2,3-dicarboxylate | - | researchgate.net |

| NN-dimethylindole-2-carboxamide | Ethyl NN-dichlorocarbamate, aq. AcOH | 3,5,7-trichloro-NN-dimethyl-2-oxoindoline-3-carboxamide | - | rsc.org |

| NN-dimethylindole-3-carboxamide | Ethyl NN-dichlorocarbamate, aq. AcOH | 3,5,7-trichloro-NN-dimethyl-2-oxoindoline-3-carboxamide | - | rsc.org |

Synthesis of Indolequinones Derived from Dimethylindoles

Indolequinones are a class of compounds with significant biological activity. Several synthetic routes to indolequinones derived from dimethylindoles have been developed.

One approach starts with 5-hydroxyindole-3-carboxylates, which are obtained from the Nenitzescu reaction. ox.ac.uk These are then methylated to 5-methoxyindole-3-carboxylates, followed by nitration to yield 4-nitroindoles. ox.ac.uk Subsequent reduction of the nitro group to an amine, reduction of the ester, and oxidation with Fremy's salt produces the indolequinones. ox.ac.uk

Another method involves the synthesis of 3,4-disubstituted 6,7-indolequinones. acs.orgacs.org For example, 1,3-dimethyl-4-(3'-methylindol-2'-yl)indole-6,7-dione was synthesized starting from 2-carbomethoxy-3-methyl-4-propionyl-7-methoxyindole. acs.org The synthesis involved N-methylation, removal of the carbomethoxy group, Fischer indolization, deprotection of the methoxy (B1213986) group, and final oxidation with Fremy's salt. acs.org

A series of indolequinones based on 5- and 6-methoxy-1,2-dimethylindole-4,7-dione chromophores have also been synthesized. researchgate.net These compounds, bearing various phenolic leaving groups at the (indol-3-yl)methyl position, were prepared from the corresponding 3-hydroxymethylquinones. researchgate.net

Formation of Bis- and Trisindolyl Compounds

Bis- and trisindolyl compounds are of interest due to their potential biological activities. The reaction of this compound with methyl propiolate in the presence of K-10 montmorillonite clay has been shown to produce a mixture of bis- and trisindolyl compounds, along with a benzo[b]azepine derivative. srce.hrresearchgate.net

In this one-pot reaction, the initial attack of this compound occurs at the 2-position, as the 3-position is blocked by a methyl group. srce.hrresearchgate.net This leads to the formation of methyl 3,3-bis(1,3-dimethyl-1H-indol-2-yl)propanoate in a higher yield and methyl 3,3,3-tris(1,3-dimethyl-1H-indol-2-yl)propanoate in a lower yield. srce.hrresearchgate.net

The use of a recyclable, eco-benign heterogeneous catalyst, Zeokarb-225, has also been reported for the synthesis of bis(indolyl)methanes and tris(indolyl)methanes from the reaction of indoles with aldehydes or indole aldehydes. researchgate.net

Ring Expansion Reactions to Benzoazepines

Ring expansion reactions of indoles provide access to benzoazepine structures, which are present in a number of alkaloids and possess a broad spectrum of biological activities. srce.hrresearchgate.netresearchgate.net

The reaction of this compound with activated acetylenes, such as methyl propiolate or dimethyl acetylenedicarboxylate (B1228247), in the presence of K-10 montmorillonite clay can lead to the formation of benzo[b]azepine derivatives. srce.hrresearchgate.net For example, the reaction with methyl propiolate yields methyl 1,5-dimethyl-1H-benzo[b]azepine-3-carboxylate. srce.hrresearchgate.net This reaction proceeds through an initial attack at the 2-position of the indole, followed by an intramolecular arrangement and ring expansion. srce.hrresearchgate.net

Another example is the reaction of this compound with dimethyl acetylenedicarboxylate, which affords dimethyl 1,5-dimethyl-1H-1-benzoazepine-3,4-dicarboxylate. srce.hr More recently, a Rhodium (II) catalyzed atropisomer selective ring expansion of 3-aryl indoles with alpha-halodiazoacetates has been reported to furnish 4-aryl quinolines. chemrxiv.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indoles to develop more environmentally benign processes.

Solvent Effects and Optimization

The choice of solvent can significantly influence the outcome of a chemical reaction, affecting reaction rates, yields, and selectivity. numberanalytics.com In the context of green chemistry, the focus is on using less hazardous and more environmentally friendly solvents.

In the synthesis of bis(indolyl)methanes, a solvent-free approach using a hyper-cross-linked polyphenanthrene catalyst has been developed, highlighting the move towards eliminating solvents altogether. acs.org

The use of polyethylene (B3416737) glycol (PEG-600) as a green solvent has been explored for the N-alkylation of indole-3-carboxyaldehyde. tandfonline.com PEG-600 is inexpensive, eco-friendly, and can act as a phase transfer catalyst. tandfonline.com Reactions carried out in PEG-600 were faster and gave higher yields compared to conventional solvents. tandfonline.com

For the Fischer indole synthesis of 2,3-dimethylindoles, the use of the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [bmim(BF4)] as both a catalyst and solvent has been reported. acgpubs.org This method offers high yields, shorter reaction times, and the reusability of the ionic liquid. acgpubs.org Methanol was found to be a good co-solvent in this system. acgpubs.org

In an electrochemical synthesis of indolo[2,3-b]indoles from this compound, a mixture of acetonitrile (B52724) (MeCN) and 1,1,1,3,3,3-hexafluoroisopropyl alcohol (HFIP) as a cosolvent system was found to be crucial for achieving high yields. acs.org The use of HFIP, in particular, was shown to be critical for the reaction's efficiency. acs.org

Table 2: Solvent Effects in the Synthesis of this compound Derivatives

| Reaction Type | Solvent/Catalyst System | Key Findings | Reference |

| N-Alkylation of Indole-3-carboxyaldehyde | PEG-600 | Faster reaction, higher yields, eco-friendly | tandfonline.com |

| Fischer Indole Synthesis of 2,3-Dimethylindoles | [bmim(BF4)] ionic liquid | High yields, shorter reaction time, reusable catalyst | acgpubs.org |

| Electrochemical [3+2] Annulation | MeCN/HFIP | Cosolvent system crucial for high yield | acs.org |

| Synthesis of Bis(indolyl)methanes | Solvent-free, hyper-cross-linked polymer catalyst | Environmentally benign, high yields | acs.org |

Catalyst Development for Enhanced Efficiency

The drive for more efficient, sustainable, and cost-effective methods for synthesizing indole derivatives has spurred significant research into novel catalytic systems. The development of advanced catalysts is critical for improving reaction rates, increasing yields, enhancing selectivity, and minimizing waste, often allowing for milder reaction conditions. rsc.org This section details key research findings in the development of catalysts for the synthesis of this compound and related dimethylated indoles.

Innovations in catalysis have addressed the limitations of traditional methods, such as the harsh acidic conditions of the classical Fischer indole synthesis. nih.gov Modern catalysts range from transition metal complexes and ionic liquids to heterogeneous solid acids and naturally derived materials, each offering distinct advantages. nih.govnumberanalytics.com

Research Findings:

Ionic Liquids: The use of ionic liquids as catalysts has gained attention due to their potential as environmentally benign, reusable media. acgpubs.org A study demonstrated that 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] is a highly efficient catalyst for the Fischer indole synthesis of 2,3-dimethylindoles from phenylhydrazine hydrochlorides and ethyl methyl ketone. acgpubs.org This method provides excellent yields, with the synthesis of 2,3-dimethylindole reaching 92% under reflux conditions in methanol. acgpubs.org A key advantage of this system is the operational simplicity and the ability to recover and reuse the ionic liquid for up to five consecutive cycles without a significant drop in catalytic activity, highlighting its potential for industrial-scale applications. acgpubs.orgresearchgate.net

Ruthenium Catalysts: The Watanabe indole synthesis utilizes ruthenium complexes to catalyze the reaction between anilines and diols. researchgate.net In a notable example, the reaction of N-methylaniline with propylene glycol, catalyzed by a ruthenium complex (RuCl2(PPh3)3), yields a 1:1 mixture of 1,2-dimethylindole and this compound with a combined yield of 50%. researchgate.net While this specific reaction is not selective for the 1,3-isomer, it represents a significant development in indole synthesis from readily available starting materials and has prompted further research to improve upon the original catalyst system. researchgate.net Cationic ruthenium-hydride complexes have also been identified as effective catalyst precursors for the dehydrative coupling of anilines with 1,2-diols to form various substituted indoles. acs.orgnih.govgumed.edu.pl

Solid Acid Catalysts: Heterogeneous solid acid catalysts offer advantages such as ease of handling, separation from the reaction mixture, and potential for regeneration.

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN): A simple and practical protocol has been established using ceric ammonium nitrate as a catalyst for the Fischer indole synthesis of 2,3-dialkyl indoles from substituted phenyl hydrazine hydrochlorides and 2-butanone. researchgate.net

Zeolites and Clays: Zeolite-based catalysts have been reported to increase the yield of indole derivatives by as much as 30% in the Fischer Indole Synthesis compared to traditional homogeneous catalysts. numberanalytics.com Furthermore, K-10 Montmorillonite clay has been successfully used as a catalyst in reactions involving this compound, such as Michael additions, demonstrating the utility of clay catalysts in activating the indole nucleus. srce.hr

Lewis Acids: Strong Lewis acids such as tin(IV) chloride (SnCl4), titanium(IV) chloride (TiCl4), and ethylaluminum dichloride (EtAlCl2) have been shown to effectively catalyze the formal [3+2] cycloaddition reaction between this compound and methyl 2-acetamidoacrylate to produce pyrroloindoline structures. caltech.edu

Natural Catalysts: In a move towards green chemistry, a novel method was developed using a powder derived from marine sponge combined with phosphoric acid (H3PO4) as a naturally occurring chiral catalyst. nih.gov This system was effective for the solvent-free Fischer-indole synthesis of various indole derivatives from ketones and hydrazines at room temperature. nih.gov

The following table summarizes the performance of various catalysts in the synthesis of dimethylindoles.

| Catalyst | Substrates | Product(s) | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| [bmim(BF4)] (Ionic Liquid) | Phenylhydrazine hydrochloride, Ethyl methyl ketone | 2,3-dimethylindole | 92% | Methanol, Reflux | acgpubs.org |

| RuCl2(PPh3)3 (Ruthenium Complex) | N-methylaniline, Propylene glycol | 1,2-dimethylindole & this compound (1:1 ratio) | 50% (combined) | Dioxane, 180 °C | researchgate.net |

| Ceric Ammonium Nitrate (CAN) | Substituted phenyl hydrazine hydrochlorides, 2-Butanone | 2,3-dialkyl indoles | Not specified | Not specified | researchgate.net |

| Marine Sponge/H3PO4 | Phenylhydrazine, Aliphatic/Aromatic Ketones | Indole derivatives | Not specified | Solvent-free, Room Temperature | nih.gov |

| SnCl4, TiCl4, or EtAlCl2 (Lewis Acids) | This compound, Methyl 2-acetamidoacrylate | Pyrroloindoline derivative | Isolable quantities | Not specified | caltech.edu |

Reaction Mechanisms and Reactivity of 1,3 Dimethylindole

Electrophilic Substitution Processes on the Indole (B1671886) Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The fusion of the benzene (B151609) and pyrrole (B145914) rings results in a system where the pyrrolic part is significantly more reactive towards electrophiles.

In unsubstituted indole, electrophilic substitution preferentially occurs at the C-3 position. This is because the intermediate carbocation formed by attack at C-3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. Attack at the C-2 position leads to a less stable intermediate where stabilization by the nitrogen lone pair would involve disrupting the benzene sextet.

In 1,3-dimethylindole, the C-3 position is blocked by a methyl group. This steric hindrance and substitution pattern forces electrophilic attack to occur at the C-2 position. While the presence of a methyl group at C-3 does not entirely prevent reactions at this site, it significantly directs incoming electrophiles to the next most nucleophilic position, which is C-2. pnas.org Studies on Vilsmeier-Haack formylation show that while 3-methylindole (B30407) is highly reactive, the substitution occurs at the C-2 position. rsc.org Similarly, in other reactions, blocking the C-3 position, such as through methylation to form this compound, effectively prevents side reactions like electrophilic substitution at C-3 and directs reactions to C-2. rsc.org

The general reactivity order in electrophilic aromatic substitution for indoles is influenced by substituents. N-methylation slightly increases the reactivity. rsc.org For 3-substituted indoles, if the C-3 position is occupied, electrophilic substitution takes place at C-2.

| Compound | Preferred Position of Electrophilic Attack | Rationale |

| Indole | C-3 | More stable carbocation intermediate. |

| 1-Methylindole (B147185) | C-3 | N-methylation slightly increases reactivity but does not change regioselectivity. rsc.org |

| This compound | C-2 | C-3 position is sterically blocked by a methyl group. rsc.org |

| 2,3-Dimethylindole (B146702) | C-5 or C-6 (on the benzene ring) | The activating methyl groups direct electrophiles to the benzene portion of the molecule. |

Regioselectivity Considerations at C-2 and C-3

Oxidative Reactions and Electron Transfer Processes

This compound can undergo various oxidative reactions, often involving electron transfer to form reactive intermediates like radical cations. These processes can be initiated by photochemical or electrochemical methods.

Dimethylindoles, including this compound, can act as electron donors in photoinduced electron transfer (PET) reactions. acs.orgresearchgate.net Upon photoexcitation, they can transfer an electron to a suitable acceptor, leading to the formation of a radical ion pair. For instance, studies with 9-cyanoanthracene (9CNA) as an electron acceptor show that dimethylindoles participate in PET, causing fluorescence quenching of the acceptor. acs.orgresearchgate.net

In one study, N,3-dimethylindole was used as a photocatalyst to enable C(sp²)–heteroatom couplings. escholarship.org It was proposed that photo-induced electron transfer from the excited indole to an aryl bromide leads to the formation of aryl radicals. escholarship.org This process generates an indole radical cation, which can be reduced by other species in the solution, such as triethylamine, to regenerate the neutral indole and complete the catalytic cycle. escholarship.org The ability of the indole to absorb light (e.g., at 427 nm) and initiate these electron transfer events highlights its role in photoredox catalysis. escholarship.org

The electrochemical oxidation of methylindoles, including this compound, has been studied on various anode materials. capes.gov.br On a platinum anode in methanol, this compound undergoes oxidation, with reactions occurring at the 2 and 3 positions of the indole ring. nii.ac.jp Cyclic voltammetry experiments show that this compound can be oxidized at a potential of approximately 1.70 V. acs.org The oxidation is generally irreversible and can lead to electrode fouling on materials like platinum and graphite. uoguelph.ca

The oxidation process involves the removal of an electron from the indole ring to form a radical cation. This intermediate is central to the subsequent chemical reactions.

Upon one-electron oxidation, this compound forms a radical cation. beilstein-journals.org This species is a key intermediate in various electrochemical reactions. For example, in the electrooxidative [3+2] annulation between indole and aniline (B41778) derivatives, the this compound radical cation is formed at the anode. acs.org

Density functional theory (DFT) calculations have provided insights into the reactivity of this radical cation. Mulliken atomic spin population calculations suggest that the C-3 site of the this compound radical cation has a more significant radical character than the C-2 site. acs.org However, natural population analysis (NPA) charge distribution indicates that the C-2 site is more electropositive than the C-3 site. acs.org This dual reactivity allows the nucleophilic C-3 site of the this compound radical cation to attack an electrophilic site on another molecule, driving reactions like intramolecular cyclization. acs.org

The reaction of the CCl3O2• radical with 3-methylindoles leads to the formation of end products, including open-ring amides, proceeding through radical intermediates. rsc.org The formation of the indolyl radical cation from various indoles upon reaction with this radical has been observed, particularly in acidic conditions. rsc.org

| Property | Value/Species | Method/Observation | Source |

| Oxidation Potential | ~1.70 V | Cyclic Voltammetry | acs.org |

| Primary Intermediate | This compound Radical Cation | Electrochemical Oxidation | beilstein-journals.org |

| Radical Character | Higher at C-3 | Mulliken Atomic Spin Population Calculation | acs.org |

| Positive Charge | Higher at C-2 | Natural Population Analysis (NPA) | acs.org |

Electrochemical Oxidation Mechanisms

Cycloaddition Reactions

The photochemical reaction of this compound with acetylenic compounds, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), can proceed via a [2+2] cycloaddition pathway. acs.orgacs.org When this compound and a twofold excess of DMAD are irradiated with UV light in benzene at a controlled temperature of 10 °C, the primary photochemical product is the [2+2] cycloadduct, a cyclobutene (B1205218) derivative. acs.org This reaction involves the fusion of the electron-rich C2-C3 bond of the indole with the alkyne.

The formation of this cyclobutene adduct is a key step, but the product itself can be thermally labile. acs.org If the reaction is conducted at ambient temperature instead of being cooled, a subsequent thermal, non-photochemical ring-opening of the cyclobutene occurs, leading to the formation of a 1H-1-benzazepine derivative. acs.org This indicates that the initial photochemical process is the [2+2] cycloaddition, followed by a thermal rearrangement of the strained cyclobutene ring. acs.org The benzazepine can also be photochemically converted back to the cyclobutene adduct upon further irradiation. acs.org

More recent methodologies have achieved intramolecular [2+2] cycloadditions of indole derivatives using visible-light-mediated energy-transfer catalysis. chinesechemsoc.orgnih.govcapes.gov.bracs.org These methods allow for the synthesis of highly strained cyclobutane-fused indoline (B122111) structures under mild conditions, often with high diastereoselectivity. nih.gov

Table 1: Products of Photoreaction between this compound and DMAD Data sourced from Davis, Neckers, and Blount (1980). acs.org

| Reaction Condition | Primary Product | Structure |

| UV irradiation, 10 °C | [2+2] Cycloadduct (Cyclobutene) | 2a,7b-Dihydro-1,3-dimethyl-2a,7b-bis(methoxycarbonyl)-3H-cyclobut[b]indole |

| UV irradiation, Ambient Temp. | Ring-opened Isomer (Benzazepine) | Dimethyl 1,3-dimethyl-1H-1-benzazepine-4,5-dicarboxylate |

This compound serves as a versatile partner in various [3+2] annulation reactions, providing access to complex fused-ring systems. These reactions treat the indole as a three-atom component, typically involving the N1, C2, and C3 atoms, or as a C2-C3 nucleophilic component.

One example is the electrooxidative [3+2] annulation with aniline derivatives. acs.org In an undivided electrolytic cell, this compound and a substituted aniline can be oxidized simultaneously at the anode to form radical cations. acs.org The radical-radical coupling between the C2 of the indole and the nitrogen of the aniline, followed by further reaction, leads to the construction of functionalized indolo[2,3-b]indoles in good yields without the need for chemical oxidants or metal catalysts. acs.org

Lewis acid-catalyzed [3+2] cycloadditions have also been developed. When this compound is treated with methyl 2-acetamidoacrylate in the presence of a strong Lewis acid like tin(IV) chloride (SnCl₄), a formal [3+2] cycloaddition occurs. caltech.edu The reaction is proposed to proceed through a stepwise mechanism involving a conjugate addition of the indole at C3 to the activated acrylate, forming an iminium ion intermediate. caltech.edu Subsequent intramolecular cyclization by the amide nitrogen onto the C2 position of the original indole ring furnishes a pyrroloindoline structure. caltech.edu

Furthermore, organocatalytic dearomative [3+2] annulations have been achieved using Brønsted acids. researchgate.net The reaction of this compound with quinone monoketals catalyzed by L-camphorsulfonic acid (L-CSA) provides a direct route to benzofuro[2,3-b]indoline derivatives. researchgate.net

Table 2: Examples of [3+2] Annulation Reactions with this compound

| Reaction Partner | Catalyst / Conditions | Product Class | Reference |

| 4-Methoxydiphenylamine | Constant current (5 mA), n-Bu₄NOAc | Indolo[2,3-b]indole | acs.org |

| Methyl 2-acetamidoacrylate | SnCl₄ | Pyrroloindoline | caltech.edu |

| Quinone monoketal | L-Camphorsulfonic acid (L-CSA) | Benzofuro[2,3-b]indoline | researchgate.net |

[2+2] Photocycloaddition with Acetylenedicarboxylates

Alkylation and Arylation Reactions

The direct alkylation of the C3 position of indoles is a fundamental transformation, though it can be challenging as reactions with simple alkyl halides often lead to mixtures or require harsh conditions. nih.gov Modern methods have focused on metal-free catalytic approaches. Fluorinated triaryl boranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as highly effective catalysts for the direct C3 alkylation of indoles. nih.govacs.org

This strategy utilizes amine-based compounds as the alkylating agents. nih.govacs.org The proposed mechanism involves the borane (B79455) catalyst mediating a heterolytic cleavage of the α-nitrogen C(sp³)–H bond of the amine to generate an electrophilic iminium ion and a borohydride (B1222165) counter-anion. acs.orgnih.gov The highly nucleophilic C3 position of the indole then attacks the iminium ion in a Mannich-type reaction. acs.org A subsequent elimination step releases the alkylated indole product. acs.org This methodology has been successfully applied to a range of indole substrates, including the direct methylation of 1-methylindole and 1,2-dimethylindole (B146781), transformations that were previously difficult to achieve. nih.gov The process is notable for its high functional group tolerance and avoidance of transition metals. acs.org This catalytic approach has also been extended to C3-allylation using allylic esters as the electrophile source. rsc.org

The use of organolithium reagents like butyllithium (B86547) (BuLi) provides a distinct pathway for the functionalization of this compound. Unlike indoles with a free N-H proton, this compound cannot be deprotonated at the nitrogen atom. wikipedia.org Instead, the reaction proceeds via the deprotonation of the C2 position, which is the most acidic carbon-bound proton on the N-protected indole ring. wikipedia.orguwindsor.ca

Treatment of this compound with n-butyllithium in a solvent like tetrahydrofuran (B95107) (THF) results in lithiation exclusively at the C2 position, generating a potent 2-lithio-1,3-dimethylindole nucleophile. wikipedia.orgnih.gov This organometallic intermediate can then be reacted with a variety of electrophiles to introduce substituents at the C2 position. For instance, reaction of the 2-lithiated species with diethyl carbonate affords a carbinol product after quenching. researchgate.net This two-step sequence of C2-lithiation followed by electrophilic quench is a reliable method for the regioselective functionalization of N-substituted indoles at the C2 position, bypassing the intrinsic nucleophilicity of the C3 position. nih.gov

Direct C3 Alkylation

Computational and Theoretical Studies on Reactivity

Computational and theoretical chemistry have become indispensable tools for elucidating the complex reaction mechanisms and reactivity patterns of this compound. These methods provide detailed insights into electronic structure, reaction pathways, and the properties of transient species that are often difficult to characterize experimentally.

Density Functional Theory (DFT) has been widely employed to investigate various aspects of this compound's reactivity. DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying relatively large molecular systems and complex reaction profiles.

DFT calculations have been instrumental in analyzing electron transfer processes involving this compound. For instance, in the context of electrooxidative [3+2] annulation reactions between indole derivatives and aniline derivatives, DFT calculations at the M06-2X/6-311+G//B3LYP-D3BJ/6-31G level have been used. acs.org These studies suggest that the reaction mechanism involves the formation of a this compound radical cation. acs.org Mulliken atomic spin population calculations indicated that the C3 position of this radical cation possesses a more significant radical character than the C2 position. acs.org Furthermore, Natural Population Analysis (NPA) and electrostatic potential (ESP) maps have revealed that the C2 site of the indole radical cation is more electropositive than the C3 site. acs.org This theoretical evidence supports a mechanism where the nucleophilic C3 site of the this compound radical cation attacks the electrophilic C2 site of the radical cation of a reaction partner, such as 4-methoxydiphenylamine. acs.org

Global Electron Density Transfer (GEDT) analysis, another DFT-based tool, has been used to characterize the polar nature of reactions involving this compound. researchgate.net For example, in the [4+2] cycloaddition with ortho-quinone methide, the calculated GEDT values indicate a polar reaction where electron density flows from the this compound moiety to the quinone methide. researchgate.net

Table 1: Calculated Properties of this compound Radical Cation in Electrooxidative Annulation

| Computational Method | Property | Finding | Reference |

|---|---|---|---|

| Mulliken Atomic Spin Population | Radical Character | C3 site has a more prominent radical character than the C2 site. | acs.org |

| Natural Population Analysis (NPA) | Charge Distribution | C2 site is more electropositive than the C3 site. | acs.org |

The characterization of transition states is a cornerstone of mechanistic studies, and DFT calculations have provided detailed structures and energies of transition states in reactions of this compound. In a theoretical study of the [4+2] cycloaddition reaction between this compound and ortho-quinone methide, DFT calculations at the B3LYP/6-311G** and M062X/6-311G** levels were performed. researchgate.net The study identified and characterized the transition state structures, providing key geometric parameters such as bond lengths and imaginary frequencies, both in the gas phase and in ethanol (B145695) solution. researchgate.net These calculations help to understand the stereoselectivity and the nature of the bond-forming processes.

In the context of a rhodium(II)-catalyzed C-H functionalization of indoles, DFT calculations were used to explore the reaction's free energy profile. acs.org The calculations identified a low energy barrier for the initial nucleophilic attack of the indole's C3 atom on the carbene carbon, leading to a carbonium ylide intermediate. acs.org The transition state for this step (ATS1) was characterized by a relatively long forming C1-C3 bond distance of 2.42 Å. acs.org

Table 2: Selected DFT-Calculated Transition State Data for Reactions of this compound

| Reaction | Computational Level | Key Finding | Reference |

|---|---|---|---|

| [4+2] Cycloaddition with o-quinone methide | B3LYP/6-311G, M062X/6-311G | Optimized transition state structures and imaginary frequencies determined in gas and ethanol phases. | researchgate.net |

DFT has proven invaluable for mapping out the intricate mechanistic pathways of catalytic reactions involving this compound. For instance, in a study of a copper-catalyzed Friedel-Crafts reaction, computational studies helped to elucidate the enantioselective mechanism. researchgate.net The calculations considered various potential steps, including C-N bond cleavage, C-C bond formation, oxidative addition, and reductive elimination, ultimately identifying the most kinetically favorable pathway. researchgate.net

In another example, the mechanism of a rhodium(II)-catalyzed reaction of indoles with carbenes was investigated using DFT. acs.org The calculations revealed that the reaction proceeds through a stepwise mechanism, initiated by a nucleophilic attack of the indole to form a carbonium ylide intermediate, followed by a unimib.itresearchgate.net-proton transfer to yield a free enol. This enol can then undergo a self-catalyzed researchgate.netunimib.it-proton shift to give the final C-H insertion product. acs.org This detailed pathway was established by computing the free energy profiles for different possible routes. acs.org

DFT calculations have also been used to explore the site-selectivity in the C(sp³)–H amination of alkyl-substituted indoles. rsc.org By calculating the free energy barriers for hydrogen atom transfer (HAT) from the different methyl groups of N-Boc-substituted 2,3-dimethylindole, the observed regioselectivity could be rationalized. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited-state properties and photophysics of molecules like this compound. It allows for the calculation of electronic absorption and emission spectra, providing insights into the nature of electronic transitions.

TD-DFT has been used to model the photophysical properties of various dyes containing the this compound moiety. mdpi.com For example, in a study of monomethine cyanine (B1664457) dyes, TD-DFT calculations were performed to determine theoretical maximum absorption wavelengths (λmax), which were then compared with experimental data. mdpi.com These calculations help to understand how structural modifications, such as increasing conjugation, affect the electronic properties and color of the dyes. mdpi.com

In a study on ESIPT (Excited-State Intramolecular Proton Transfer) fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole scaffold, TD-DFT combined with second-order coupled-cluster (CC2) simulations was used to model the properties of the excited states. rsc.org These calculations were crucial for understanding the nature of the various radiative transitions observed and the different rotameric species present in the excited state. rsc.org

While not a computational method itself, spectroscopy provides the experimental data that is often interpreted and rationalized using theoretical calculations. The combination of spectroscopy and theory is powerful for identifying and characterizing transient reaction intermediates.

ESI-MS (Electrospray Ionization Mass Spectrometry) has been used to detect intermediates in the rhodium-catalyzed domino reaction of isatin-tethered N-sulfonyl-1,2,3-triazoles with indoles, including this compound. rsc.org This technique provides mass-to-charge ratio information that helps in proposing the structures of intermediates formed during the reaction, which can then be further investigated by computational methods.

In the context of photoinduced reactions of this compound with singlet oxygen, zwitterionic intermediates have been proposed. acs.org While direct spectroscopic observation of these highly reactive species is challenging, their existence is inferred from trapping experiments and product analysis, which provide indirect evidence for their formation. acs.org

Advanced Applications and Research Directions

Medicinal Chemistry and Drug Discovery Based on 1,3-Dimethylindole Scaffold

The versatility of the this compound structure allows for the creation of a wide array of derivatives with potential therapeutic applications. ontosight.airesearchgate.netsrce.hr Its framework is present in numerous biologically active molecules, making it a valuable starting point for the development of new drugs. ontosight.airsc.org

The indole (B1671886) scaffold is a well-known pharmacophore, and its derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. rjpn.orgrsc.orgresearchgate.net The substitution pattern on the indole ring plays a critical role in determining the specific biological effects. ontosight.ai For instance, the reaction of this compound with various reagents can yield compounds with distinct biological profiles. The Michael addition of indoles to α,β-unsaturated carbonyl compounds is a useful reaction in medicinal chemistry for creating biologically active molecules. researchgate.netsrce.hr

Derivatives of this compound have been synthesized and evaluated for various biological activities. For example, some derivatives have been explored for their potential as anti-inflammatory agents. ontosight.ai The synthesis of spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione derivatives has been investigated, with some compounds showing significant cytotoxic activity against breast cancer cell lines. scholarsresearchlibrary.com

The this compound core is a feature in several compounds investigated for their anti-cancer properties. ontosight.airesearchgate.net Indole derivatives, in general, are known to induce apoptosis in cancer cells and inhibit tumor growth. researchgate.netsmolecule.com

Indolequinones derived from a 5-methoxy-1,2-dimethylindole-4,7-dione core have been identified as potent inhibitors of thioredoxin reductase (TrxR). researchgate.netnih.gov These compounds have shown significant cytotoxicity against various pancreatic cancer cell lines. researchgate.netnih.gov The mechanism of action involves the metabolic reduction of the indolequinone, which then leads to the alkylation of the selenocysteine (B57510) residue in the active site of TrxR. researchgate.netnih.gov This inhibition of TrxR induces apoptosis in cancer cells. researchgate.netnih.govresearchgate.netnih.gov Specifically, indolequinones based on 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) have been developed and studied for their potent activity against human pancreatic cancer. nih.govresearchgate.net

| Compound Class | Example Compound | Target Cancer Cells | Mechanism of Action |

| 2-hydroxymethyl indolequinones | 2-hydroxymethyl-5-methoxy-1-methyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | Pancreatic Cancer (MIA PaCa-2, BxPC-3) | Induces caspase-dependent apoptosis; Inhibits thioredoxin reductase. researchgate.netnih.govnih.gov |

| 2-unsubstituted indolequinones | 5-methoxy-1-methyl-3-[(2,4,6-trifluorophenoxy)methyl]indole-4,7-dione | Pancreatic Cancer (MIA PaCa-2) | Potent inhibitor of thioredoxin reductase 1 (TR1); Induces apoptosis. researchgate.netnih.gov |

The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is upregulated in many solid tumors, including pancreatic cancer. aacrjournals.org Indolequinones based on the 5-methoxy-1,2-dimethylindole-4,7-dione chromophore have been synthesized and evaluated as mechanism-based inhibitors of NQO1. researchgate.netaacrjournals.orgacs.org The inhibition of NQO1 by these compounds has been shown to be cytotoxic to human pancreatic cancer cells. researchgate.net The efficiency of NQO1 inhibition by these indolequinones is related to the acidity of the leaving group at the (indol-3-yl)methyl position. aacrjournals.orgacs.org However, research suggests that the potent anticancer activity of this series of indolequinones may not solely be due to NQO1 inhibition, indicating that other targets are likely involved. researchgate.netaacrjournals.org

Various derivatives of this compound have been tested for their cytotoxic effects on different cancer cell lines. For example, synthesized 2,3-dimethylindoles have demonstrated promising activity against lung and pancreas carcinoma cell lines. researchgate.net Specifically, compounds 3a and 3b from one study showed IC50 values of 2.7 and 3.1 nM against a lung carcinoma cell line, and 2.8 and 3.2 nM against a pancreas carcinoma cell line. researchgate.net Another study on new Spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione derivatives found that one compound displayed significant cytotoxicity against breast cancer cell lines MDA-MB453 and MDA-MB468. scholarsresearchlibrary.com Furthermore, a novel indole Schiff base derivative demonstrated high potential to inhibit the MCF7 breast cancer cell line, with an inhibition rate of 64% at a concentration of 60 µg/ml after 48 hours. uomustansiriyah.edu.iq

| Derivative Class | Cancer Cell Lines | Key Findings |

| 2,3-Dimethylindoles | Lung Carcinoma, Pancreas Carcinoma | Compounds 3a and 3b showed high activity with low nM IC50 values. researchgate.net |

| Spiro[azetidine-2, 3'-indole]-2', 4(1'H)-diones | Breast Carcinoma (MDA-MB453, MDA-MB468) | Compound 7g showed significant cytotoxicity. scholarsresearchlibrary.com |

| Indole Schiff Bases | Breast Cancer (MCF7) | A new derivative showed a 64% inhibition rate at 60 µg/ml. uomustansiriyah.edu.iq |

The indole scaffold is a key feature in many compounds with antimicrobial and antiviral activities. rsc.orgresearchgate.netsmolecule.com Derivatives of this compound have been investigated for these properties, often showing effectiveness against various bacterial and fungal strains. smolecule.comontosight.aivulcanchem.com

Indole derivatives have been shown to possess a broad spectrum of antimicrobial activity. nih.govresearchgate.net For example, some indole-triazole derivatives have demonstrated significant promise as novel antibacterial and antifungal lead compounds, with MIC values ranging from 3.125-50 µg/mL against tested microorganisms. nih.gov

In terms of antiviral activity, indole derivatives have been studied for their effects against a range of viruses, including Influenza A Virus. nih.govplos.org One study identified 5-Methoxy-2-(Diformylmethylidene)-3,3-Dimethylindole as a potential anti-influenza A virus agent. nih.govplos.org This compound was found to inhibit the replication of the virus by primarily inhibiting the expression of viral genes and proteins. nih.govplos.org

NAD(P)H:quinone Oxidoreductase 1 (NQO1) Inhibition

Anticholinesterase Activity

While the indole nucleus is a common feature in compounds exhibiting a wide range of biological effects, including anticholinesterase activity, the primary significance of this compound in this context is its role as a key intermediate in the synthesis of potent cholinesterase inhibitors. chim.itrjpn.org Notably, it is a precursor to physostigmine (B191203), an alkaloid renowned for its strong anticholinesterase properties. acs.org The synthetic utility of this compound provides an efficient pathway to this class of medicinally important compounds. acs.org

Application as Building Blocks for Natural Product Synthesis

The strategic use of this compound as a foundational unit is a cornerstone in the total synthesis of several important natural products. Its inherent nucleophilicity at the C3 position, which is blocked by a methyl group, guides its reactivity in cyclization reactions, allowing for the construction of complex heterocyclic systems.

Physostigmine Alkaloids

A highly efficient and concise synthetic route to the Calabar alkaloid physostigmine leverages this compound as a starting material. walshmedicalmedia.com The core of this strategy is a Lewis acid-catalyzed alkylative cyclization reaction between this compound and an N-benzyloxycarbonyl (Cbz)-protected aziridine. acs.org This reaction forms the critical tricyclic core of the physostigmine family. acs.org

The process yields an intermediate that is readily converted into (±)-desoxyeseroline, a direct precursor to physostigmine. walshmedicalmedia.com The optimization of this key cyclization step has been a subject of detailed study.

| Reactants | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| This compound and (Z)-aziridine | Sc(OTf)₃ and TMSCl | Dichloromethane (CH₂Cl₂) | -30 °C | 90% |

This synthetic approach highlights the effectiveness of this compound in creating the complex framework of physostigmine, a compound of significant medicinal value. acs.org

Hexahydropyrrolo[2,3-b]indole (HPI) Motif

The hexahydropyrrolo[2,3-b]indole (HPI) ring system is a recurring motif in a large family of tryptamine-derived alkaloids with significant biological activities. semanticscholar.org The synthesis of this core structure is a key challenge, and methods involving this compound are particularly effective.

The alkylative cyclization of this compound with an activated aziridine, as seen in the physostigmine synthesis, is a prime example of a strategy to construct the HPI motif. This reaction proceeds through the formation of an indolenium intermediate which is then trapped intramolecularly to form the fused pyrrolidine (B122466) ring.

Further demonstrating its utility, this compound has been shown to react with 1,2-diaza-1,3-dienes in the presence of a zinc chloride catalyst. In this reaction, a [3+2] cycloaddition occurs exclusively, leading to the formation of a tetrahydropyrrolo[2,3-b]indole product, showcasing a different but equally effective route to the HPI core. These methods underscore the versatility of this compound as a building block for this important class of natural product scaffolds.

Materials Science Applications

The unique electronic properties of the indole ring have prompted investigations into its use in advanced materials. However, the application of this compound specifically is a more nascent area of research compared to its isomer, 2,3-dimethylindole (B146702).

Electroactive Materials and Polymers

Electroactive polymers (EAPs) are materials that change shape or size when stimulated by an electric field, finding use in sensors, actuators, and biomedical devices. mdpi.com While the broader class of indole-containing polymers has been explored, specific research into polymers derived from this compound is limited. In contrast, its isomer, 2,3-dimethylindole, has been successfully used to synthesize electroactive donor-acceptor compounds. tandfonline.com In one study, 2,3-dimethylindole was reacted with tetrafluorostyrene to create monomers that were then polymerized into an electroactive material. tandfonline.com This suggests a potential, though currently unexplored, avenue for this compound in the development of novel EAPs.

Components in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that utilizes a molecular dye to absorb light. d-nb.info The indole scaffold is found in some organic dyes designed for DSSCs due to its favorable electronic and photophysical properties. For instance, complex indole derivatives, such as 1-dodecyl-2-[(2-hydroxy-3,4-dioxocyclobuten-1-yl)methylidene]-3,3-dimethylindole-5-carboxylic acid, have been investigated for this purpose. molaid.com However, there is currently a lack of specific research in the available literature detailing the use of the simpler this compound as a primary component or building block for dyes in DSSCs. The field predominantly focuses on more complex, functionalized dye molecules to achieve high power conversion efficiencies. kwon90.com

Photophysical and Spectroscopic Studies

The photophysical behavior of this compound is a subject of detailed research, focusing on its fluorescence properties and the influence of its environment.

The fluorescence of this compound can be quenched through various mechanisms, primarily involving photoinduced electron transfer (PET). researchgate.net When interacting with electron acceptors like 9-cyanoanthracene (9CNA), the photoexcited this compound acts as an electron donor, leading to fluorescence quenching. researchgate.net This process is observed in both nonpolar solvents like n-heptane and polar solvents like acetonitrile (B52724). researchgate.net In nonpolar environments, the quenching can be accompanied by the formation of an emissive exciplex, a complex formed in an excited electronic state. researchgate.netacs.org However, in highly polar solvents such as acetonitrile, the primary nonradiative pathway is attributed to PET rather than exciplex formation. researchgate.netacs.org

Studies have also explored the quenching of indole derivatives by substituted benzenes. The efficiency of this quenching depends on the specific quencher and the polarity of the solvent. conicet.gov.ar For instance, with chlorobenzene (B131634) in polar solvents like ethyl acetate (B1210297) and acetonitrile, a photoreaction occurs, forming new fluorescent products. conicet.gov.ar In non-polar cyclohexane, an exciplex emission is observed instead. conicet.gov.ar The quenching rate constants are influenced by the energy of the indole's excited state, which is lowered in more polar solvents. conicet.gov.ar Furthermore, water itself can act as a classic fluorescence quencher for many organic fluorophores, including indole derivatives, by providing a non-radiative decay pathway through the resonant transfer of electronic excitation to the high-frequency vibrational modes of water molecules. rsc.org

Transient absorption spectroscopy provides insights into the short-lived excited states and reaction intermediates of this compound. This technique utilizes a pump pulse to excite the sample followed by a delayed probe pulse to measure changes in absorption over time. lightcon.com In studies involving this compound and an electron acceptor in isotropic solvents, nanosecond laser flash photolysis reveals the formation of transient ionic species. acs.orgnih.gov For example, in the presence of 9-cyanoanthracene (9CNA) in solvents like n-heptane and acetonitrile, the transient absorption spectra show the characteristic broad band of the 9CNA radical anion and the band of the neutral radical of the dimethylindole. acs.orgnih.gov This confirms that photoinduced charge separation is a key process. researchgate.net Research on related indole systems demonstrates that transient absorption spectroscopy can characterize the mechanisms of photoisomerization and identify intermediates with lifetimes extending into the nanosecond and even microsecond range. researchgate.netresearchgate.net

The photophysical properties of this compound are significantly influenced by the polarity of the solvent and the nature of its surrounding environment, such as a liquid crystal matrix.

In terms of solvent polarity, increasing the polarity of the solvent can lead to a red shift (a shift to longer wavelengths) in the absorption spectrum of indole derivatives. aip.org This solvatochromism is attributed to the differential stabilization of the ground and excited states by the solvent molecules. Specifically, for indole and its derivatives, two low-lying excited singlet states, designated as ¹Lₐ and ¹Lₑ, are close in energy. The relative ordering of these states can be altered by solvent polarity, which in turn affects the emission characteristics. aip.orgresearchgate.net In non-polar solvents, the emission from some indoles is a mix from both thermally equilibrated ¹Lₐ and ¹Lₑ levels. researchgate.net